

Technical Support Center: AN15368 Drug Resistance in Trypanosoma cruzi

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Compound of Interest

Compound Name: AN15368
Cat. No.: B11927422

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding mechanisms of resistance to the experimental drug **AN15368** in *Trypanosoma cruzi*, the causative agent of Chagas disease.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **AN15368** against *T. cruzi*?

A1: **AN15368** is a prodrug that requires activation by parasite-specific enzymes. Once inside the *T. cruzi* parasite, it is cleaved by serine carboxypeptidases (TcCBPs) into its active form. This active metabolite then targets the mRNA processing pathway, specifically the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), leading to disruption of parasite gene expression and cell death.^{[1][2][3]}

Q2: What are the known mechanisms of resistance to **AN15368** in *T. cruzi*?

A2: There are two primary mechanisms of resistance to **AN15368** that have been experimentally demonstrated:

- **Target Modification or Overexpression:** Changes in the drug's target, CPSF3, can lead to resistance. This includes overexpression of the CPSF3 gene or specific mutations in the gene that reduce the binding affinity of the active form of **AN15368**.^[1]

- Impaired Prodrug Activation: Since **AN15368** is a prodrug, disruption of the enzymes that activate it can lead to high levels of resistance. In *T. cruzi*, knockout of the serine carboxypeptidase genes (TcCBPs) has been shown to cause a significant increase in resistance.[1]

Q3: Have any specific mutations in CPSF3 been identified that confer resistance to **AN15368**?

A3: While extensive research on resistance-conferring mutations in *T. cruzi* CPSF3 is ongoing, studies in the related kinetoplastid, *Trypanosoma brucei*, have identified mutations in CPSF3 that lead to resistance to benzoxaboroles. It is plausible that similar mutations could arise in *T. cruzi*.

Q4: Is there natural variation in susceptibility to **AN15368** among different *T. cruzi* strains (Discrete Typing Units - DTUs)?

A4: While **AN15368** has shown broad activity against a range of genetically distinct *T. cruzi* lineages, the genetic diversity of the activating enzymes, the serine carboxypeptidases, across different DTUs could potentially influence the level of susceptibility.[4] Studies have shown significant differences in the sequences of serine carboxypeptidase genes between TcI and TcII DTUs.[5] Therefore, it is conceivable that some strains may exhibit reduced susceptibility due to variations in these enzymes.

Q5: How does the level of resistance conferred by CPSF3 overexpression compare to that from carboxypeptidase disruption?

A5: Disruption of the activating carboxypeptidases leads to a much higher level of resistance (approximately 1000-fold increase in IC50) compared to the overexpression of the target CPSF3 (3-5-fold increase in IC50).[1] This highlights the critical role of prodrug activation in the efficacy of **AN15368**.

Troubleshooting Guides

This section provides guidance for researchers encountering unexpected results in their experiments with **AN15368** and *T. cruzi*.

Problem 1: Observed IC50 for **AN15368** is higher than expected in a particular *T. cruzi* strain.

- Possible Cause 1: Target Overexpression. The T. cruzi strain may have a natural duplication or increased expression of the CPSF3 gene.
 - Troubleshooting Step: Quantify the expression level of CPSF3 mRNA in your experimental strain and compare it to a reference strain with known sensitivity to **AN15368** using qRT-PCR.
- Possible Cause 2: Target Mutation. The CPSF3 gene in your strain may harbor mutations that reduce drug binding.
 - Troubleshooting Step: Sequence the CPSF3 gene from your strain and compare it to the reference sequence to identify any non-synonymous mutations.
- Possible Cause 3: Impaired Prodrug Activation. The strain may have mutations or deletions in the serine carboxypeptidase genes, leading to reduced activation of **AN15368**.
 - Troubleshooting Step: Sequence the serine carboxypeptidase genes to check for mutations. A functional assay to measure carboxypeptidase activity could also be employed.

Problem 2: Development of **AN15368** resistance in vitro after prolonged drug pressure.

- Possible Cause 1: Selection for pre-existing resistant subpopulations. A small fraction of the parasite population may have pre-existing resistance mechanisms.
 - Troubleshooting Step: Clone individual parasites from the resistant population and characterize their resistance mechanisms (CPSF3 sequencing and expression analysis, carboxypeptidase sequencing).
- Possible Cause 2: De novo mutations. New mutations conferring resistance may have arisen during the drug selection process.
 - Troubleshooting Step: Perform whole-genome sequencing on the resistant and parental sensitive strains to identify novel mutations in genes related to the drug's mechanism of action or other potential resistance pathways.

Data Presentation

Table 1: Summary of Experimentally Determined **AN15368** Resistance Levels in *T. cruzi*

Resistance Mechanism	Genetic Modification	Fold Increase in IC50	Reference
Target Overexpression	Overexpression of CPSF3	3-5 fold	[1]
Impaired Prodrug Activation	Knockout of Serine Carboxypeptidases (TcCBPs)	~1000 fold	[1]

Experimental Protocols

1. Generation of CPSF3 Overexpressing *T. cruzi*

This protocol is based on established methods for genetic manipulation in *T. cruzi*.

- Vector Construction:
 - Amplify the full-length open reading frame of *T. cruzi* CPSF3 by PCR from genomic DNA.
 - Clone the CPSF3 amplicon into a suitable *T. cruzi* expression vector, such as pTREX, which allows for tetracycline-inducible expression.
 - Verify the sequence of the construct.
- Transfection:
 - Grow *T. cruzi* epimastigotes to mid-log phase in LIT medium.
 - Harvest and wash the parasites in a suitable electroporation buffer.
 - Electroporate the parasites with the CPSF3 expression vector using an electroporator with optimized settings for *T. cruzi*.[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Allow the parasites to recover in LIT medium before adding the appropriate selection drug (e.g., G418).

- Selection and Verification:

- Select for resistant parasites by culturing in the presence of the selection drug.
- Verify the overexpression of CPSF3 mRNA and protein using qRT-PCR and Western blotting, respectively, after induction with tetracycline.

2. Generation of Serine Carboxypeptidase Knockout *T. cruzi* using CRISPR-Cas9

This protocol is based on published CRISPR-Cas9 methods for *T. cruzi*.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Guide RNA (gRNA) Design and Cloning:

- Design two gRNAs targeting the 5' and 3' ends of the serine carboxypeptidase gene cluster.
- Clone the designed gRNAs into a *T. cruzi* CRISPR-Cas9 expression vector.

- Donor DNA Template:

- Construct a donor DNA template containing a drug resistance marker (e.g., hygromycin phosphotransferase) flanked by sequences homologous to the regions upstream and downstream of the carboxypeptidase gene cluster.

- Transfection:

- Co-transfect *T. cruzi* epimastigotes expressing Cas9 with the gRNA expression vector and the donor DNA template.

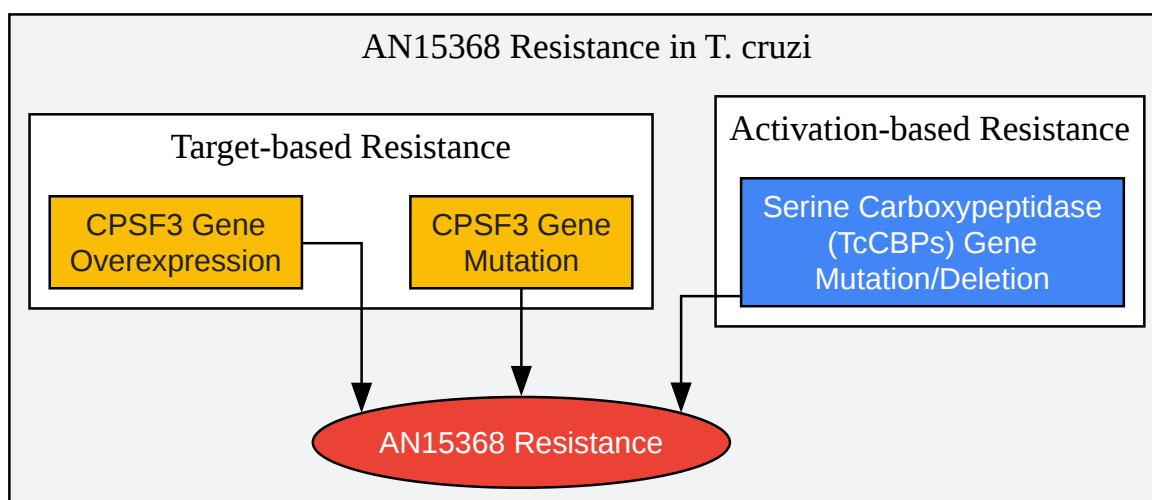
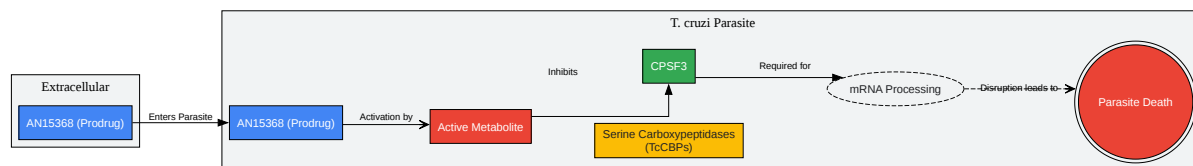
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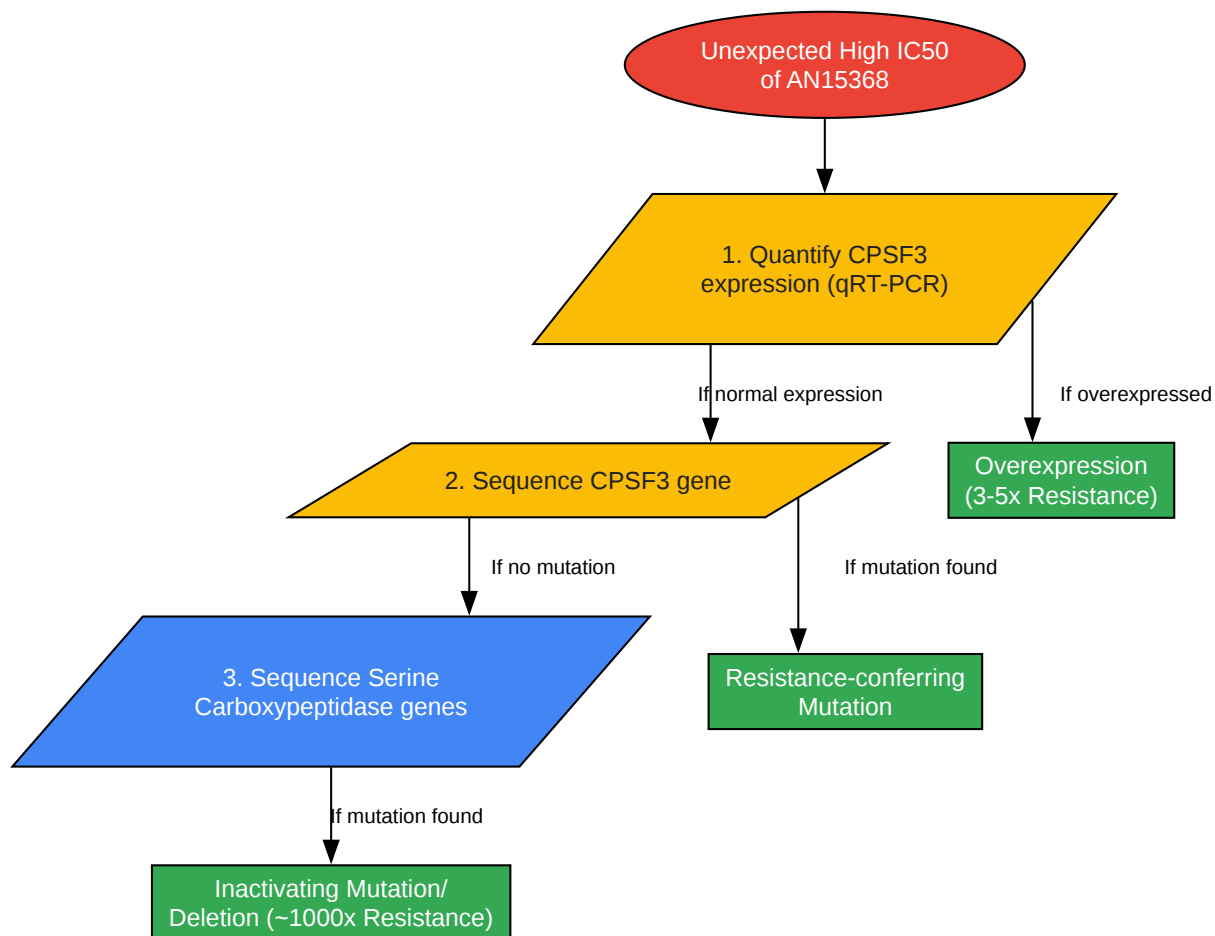
- Select for transfected parasites using the appropriate drug.
- Verify the knockout of the carboxypeptidase genes by PCR using primers flanking the targeted region and by Southern blotting.
- Confirm the loss of carboxypeptidase activity using a functional assay.

3. **AN15368** Susceptibility Assay (IC50 Determination)

- Parasite Culture:
 - Culture *T. cruzi* epimastigotes or amastigotes (in host cells) under standard conditions.
- Drug Dilution:
 - Prepare a serial dilution of **AN15368** in the appropriate culture medium.
- Assay Setup:
 - Seed parasites (or infected host cells) in a 96-well plate.
 - Add the different concentrations of **AN15368** to the wells.
 - Include a no-drug control and a positive control (e.g., benznidazole).
- Incubation:
 - Incubate the plates for a defined period (e.g., 72 hours).
- Readout:
 - Determine parasite viability using a suitable method, such as resazurin-based assays or high-content imaging for intracellular amastigotes.
- Data Analysis:
 - Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations





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